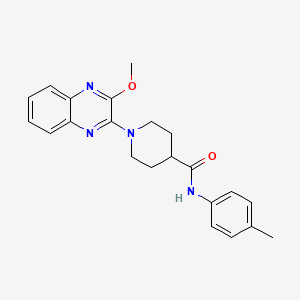
1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide (also known as MQX-4-CN) is a small organic molecule that has been studied for its potential applications in scientific research. MQX-4-CN has been studied for its ability to interact with certain proteins and enzymes, and its potential to be used as a tool for studying biochemical and physiological processes. This article will discuss the synthesis method of MQX-4-CN, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Aplicaciones Científicas De Investigación
MQX-4-CN has been studied for its potential application in scientific research. It has been found to interact with certain proteins and enzymes, and has been used as a tool for studying biochemical and physiological processes. MQX-4-CN has also been studied for its potential to be used as a therapeutic agent, and has been found to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
MQX-4-CN is believed to act on certain proteins and enzymes by inhibiting their activity. It has been found to bind to certain proteins and enzymes and inhibit their activity, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
MQX-4-CN has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and has been found to inhibit the activity of certain proteins and enzymes. It has also been found to have an effect on the immune system, and has been found to modulate the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQX-4-CN has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and store. It is also relatively stable, which makes it easy to work with. However, there are some limitations to its use in lab experiments. It is not always easy to obtain the necessary reagents for its synthesis, and it is not always easy to control the reaction conditions.
Direcciones Futuras
There are several potential future directions for the use of MQX-4-CN in scientific research. It could be used to study the biochemical and physiological effects of other small molecules, or to develop new therapeutic agents. It could also be used to study the effects of certain proteins and enzymes, or to develop new drugs that target these proteins and enzymes. Additionally, it could be used to study the effects of environmental factors on biochemical and physiological processes, or to develop new drugs that target environmental factors.
Métodos De Síntesis
MQX-4-CN can be synthesized using a two-step process. The first step involves the synthesis of the quinoxaline ring, which is achieved by reacting 3-methoxyquinoline with dimethylaminopyridine. The second step involves the formation of the piperidine ring, which is achieved by reacting the quinoxaline ring with 4-methylphenyl piperidine-4-carboxamide. The final product, MQX-4-CN, is obtained after the two steps have been completed.
Propiedades
IUPAC Name |
1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-7-9-17(10-8-15)23-21(27)16-11-13-26(14-12-16)20-22(28-2)25-19-6-4-3-5-18(19)24-20/h3-10,16H,11-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUNPLWUAIAGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(4-methylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B6555904.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6555908.png)
![N-(4-acetamidophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6555913.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555914.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555919.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555927.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B6555939.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555943.png)
![3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6555966.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555967.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555970.png)
![3-(3,4-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555973.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555983.png)
![8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6555988.png)